
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone, also known as HDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of isoindolinone and has been found to exhibit a range of biochemical and physiological effects making it a promising candidate for further research.
作用機序
The mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone is not yet fully understood. However, several studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators in the body. The compound has also been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin.
生化学的および生理学的効果
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to exhibit a range of biochemical and physiological effects. The compound has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, the compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone for lab experiments is its potential to modulate various biological pathways, making it a promising candidate for further research. However, the limitations of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone include its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the compound has not yet been extensively studied in human clinical trials, and further research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. One potential area of research is the development of novel 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone and its potential applications in the treatment of various diseases. Finally, the potential use of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone as a therapeutic agent in human clinical trials should be explored further.
合成法
The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone involves the reaction of 3-phenyl-2-propenal with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to produce 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been reported in several studies, and the yield of the compound can be optimized by varying the reaction conditions.
科学的研究の応用
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
3-hydroxy-3-phenyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C17H17NO2/c1-2-12-18-16(19)14-10-6-7-11-15(14)17(18,20)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
InChIキー |
LWFZCJMPZMPKNL-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
正規SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



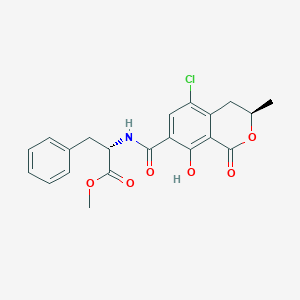
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
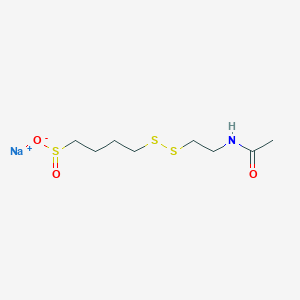

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
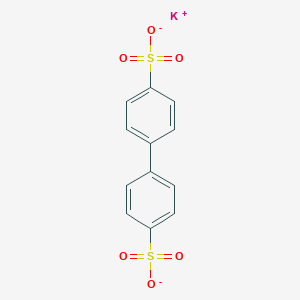
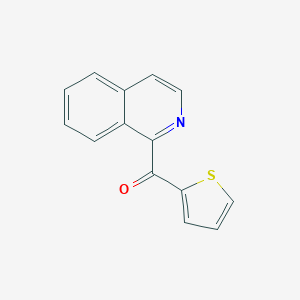
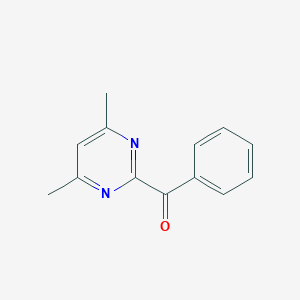
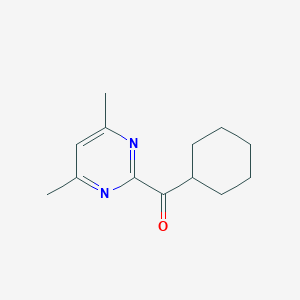

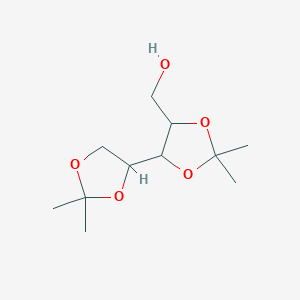


![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)